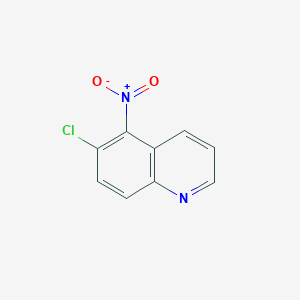
2,5-Di(2-thienyl)-1H-pyrrole
Vue d'ensemble
Description
2,5-Di(2-thienyl)-1H-pyrrole is a compound that has been studied for its potential applications in the field of molecular electronics . It is known for its electrochemical behavior and its ability to undergo electrochemical polymerization . This compound can be used as a monomer for the production of conducting polymers .
Synthesis Analysis
The synthesis of substituted 2,5-di(2-thienyl)pyrroles has been described in various studies . One method involves the Paal–Knorr condensation reaction . The yield can be improved by refluxing the solution of the intermediate 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate, glacial acetic acid, and acetic anhydride .Molecular Structure Analysis
The molecular structure of 2,5-Di(2-thienyl)-1H-pyrrole is characterized by the presence of two thiophene rings and one pyrrole ring . This structure allows for high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .Chemical Reactions Analysis
The modification of 2,5-di(2-thienyl)pyrroles has been studied with the aim of preparing compounds that can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Di(2-thienyl)-1H-pyrrole are influenced by its molecular structure . It exhibits multi-staged redox processes and multi-colored anodic electrochromic behavior .Applications De Recherche Scientifique
Chemistry
- Summary of the application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of compounds which can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .
- Methods of application or experimental procedures : The modification of “2,5-Di(2-thienyl)-1H-pyrrole” is studied with the aim of preparing compounds which can serve as precursors of polymers and monomers .
- Results or outcomes : The study has led to the development of compounds that show electrical conductivity and specific photochemical properties .
Material Science
- Summary of the application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the electrosynthesis and characterization of polypyrrole .
- Methods of application or experimental procedures : The electropolymerization of pyrrole and “2,5-Di(2-thienyl)-1H-pyrrole” was carried out separately by CV method .
- Results or outcomes : The study found that the conductivity, electroactivity, and redoxability of polythiophene and poly(3-methyl thiophene) are improved in the presence of "2,5-Di(2-thienyl)-1H-pyrrole" .
Synthesis of Soluble and Processable Conducting Polymers
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of soluble and processable conducting polymers .
- Methods of Application or Experimental Procedures : A new type electroactive 2,5-di (2-thienyl)pyrrole derivative was synthesized and its novel solution-processable and fluorescent polymer was electrochemically synthesized .
- Results or Outcomes : The synthesized polymer shows multielectrochromic behavior: blue in the oxidized state, caesious in the intermediate state and greenish in the neutral state .
Synthesis of Stable Derivatives
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of stable derivatives .
- Methods of Application or Experimental Procedures : The newly synthesized 2,5-di(2-thienyl)pyrrole derivative was achieved through the reaction between 1,4-di(2-thienyl)-1,4-butanedione and p-aminobenzoylhydrazide .
- Results or Outcomes : The synthesized derivative exhibits excellent stability compared to other 2,5-di(2-thienyl)pyrrole derivatives and retains a lower band gap .
Reactions of 2,5-di (2-thienyl)pyrroles
- Summary of the Application : The possible modification of 2,5-di (thienyl)pyrroles has been studied with the aim of preparing compounds which can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .
- Methods of Application or Experimental Procedures : The study involved the reaction of 2,5-di (thienyl)pyrroles to prepare compounds which can serve as precursors of polymers and monomers .
- Results or Outcomes : The study led to the development of compounds that show electrical conductivity and specific photochemical properties .
Synthesis of Stable Derivatives
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of stable derivatives .
- Methods of Application or Experimental Procedures : The newly synthesized 2,5-di(2-thienyl)pyrrole derivative was achieved through the reaction between 1,4-di(2-thienyl)-1,4-butanedione and p-aminobenzoylhydrazide .
- Results or Outcomes : The synthesized derivative exhibits excellent stability compared to other 2,5-di(2-thienyl)pyrrole derivatives and retains a lower band gap .
Orientations Futures
The future directions for the study of 2,5-Di(2-thienyl)-1H-pyrrole include its potential use in various branches of science and technology . This includes its use in the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
Propriétés
IUPAC Name |
2,5-dithiophen-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRCHHNCOTPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102100-20-9 | |
| Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00400288 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(2-thienyl)-1H-pyrrole | |
CAS RN |
89814-62-0 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)
![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)

![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)


![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)


![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)

